molecular formula C8H7BrN2O2 B2798006 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1780516-88-2

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2798006
CAS No.: 1780516-88-2
M. Wt: 243.06
InChI Key: FPHIJATXUJPVGN-UHFFFAOYSA-N
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Description

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with various cellular targets, leading to changes in cell function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .

Result of Action

Similar compounds have shown antiproliferative activities against certain cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-amino-7-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazinone ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino group, which may affect its reactivity and biological activity.

    5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one:

Uniqueness

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both amino and bromine substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-7-bromo-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHIJATXUJPVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2O1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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